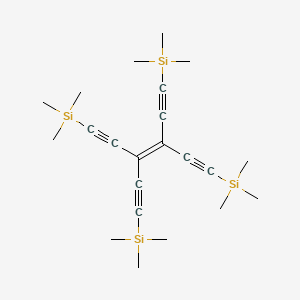

Tetrakis(trimethylsilylethynyl)ethene

Übersicht

Beschreibung

Tetrakis(trimethylsilylethynyl)ethene is a versatile chemical compound widely used in scientific research. It has been studied profoundly as a fluorescent sensor towards nitroaromatic compounds in solutions and vapor phase . It exhibits Mechanofluorochromism (MFC) arising from extended partial planarization of a conjugated molecular framework through the transfer of mechanical stress by terminal bulky groups .

Synthesis Analysis

The synthesis of this compound has been reported in previous work . It involves the use of powerful two-electron reductants and other chemical reactions . The synthesis process also includes the construction of a low-density hydrogen-bonded organic framework (HOF) with channel aperture .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. It has been characterized using single crystalline X-ray diffraction analysis .Chemical Reactions Analysis

This compound exhibits Mechanofluorochromism (MFC) under visible and UV light excitation . The color change is reversed upon annealing or under solvent fumigation conditions . It has also been used in the construction of a low-density hydrogen-bonded organic framework (HOF) .Physical and Chemical Properties Analysis

This compound has high detection limits towards nitroaromatic compounds within the range of 10^-8 to 10^-9 M in acetonitrile solution and within the up to ppb range in the vapor phase .Wissenschaftliche Forschungsanwendungen

Reactions and Catalysis

Tetrakis(dimethylamino)ethene (TDAE), a related compound to Tetrakis(trimethylsilylethynyl)ethene, reacts with unsaturated fluorocarbons to produce powerful fluoride-ion sources. These initiate carbon-carbon bond-forming reactions like oligomerisation and polyfluoroalkylation, often efficiently in solvent-free conditions (Chambers, Gray & Korn, 1995).

Synthesis Protocols

Tetrakis(trimethylsilyl) ethenylidenebisphosphonate, proposed for the synthesis of N-substituted 2-aminoethylidene-1,1-bisphosphonic acids, provides a mild protocol compatible with various functional groups (Shevchuk, Romanenko & Kukhar, 2011).

Mechanofluorochromism in Materials Science

Mechanofluorochromism (MFC), resulting from extended partial planarization in molecular frameworks, is demonstrated in tetrakis(trialkylsilylethynylphenyl)ethenes. These exhibit MFC under mechanical stress, with potential applications in solid-state lighting and sensors (Ramachandran & Dhamodharan, 2017).

Coordination Chemistry and Catalysis

Tetrakis(2-hydroxyphenyl)ethene and derivatives serve as unique, conformationally constrained tetradentate ligands for polymetallic coordination chemistry. They facilitate multiple metal bridging, useful in catalysis and complex formation (Verkerk et al., 2002).

Sensing Volatile Organic Compounds

A metal-organic framework synthesized using a tetraphenylethene-based ligand, capable of gas adsorption and sensing volatile organic compounds, demonstrates the material's potential in environmental monitoring (Liu et al., 2015).

Photoluminescence and Aggregation-Induced Emission

This compound derivatives exhibit distinct aggregation-induced emission characteristics and high fluorescence quantum yields in solid states, useful in designing luminogenic materials (Zhang et al., 2015).

Wirkmechanismus

Target of Action

Compounds with trimethylsilyl groups are often used in organic chemistry for their chemical inertness and large molecular volume .

Mode of Action

Trimethylsilyl groups are known to be used as temporary protecting groups during chemical synthesis . They can also make molecules more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Biochemical Pathways

Trimethylsilyl groups can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .

Pharmacokinetics

The compound’s predicted boiling point is 3863±420 °C and its predicted density is 0895±006 g/cm3 .

Action Environment

Trimethylsilyl groups are known to be chemically inert, suggesting that they may be stable under a variety of environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Tetrakis(trimethylsilylethynyl)ethene and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . The synthetic design, in principle, should enable Mechanofluorochromism (MFC) in a family of organic molecules as a function of pressure and temperature .

Eigenschaften

IUPAC Name |

trimethyl-[6-trimethylsilyl-3,4-bis(2-trimethylsilylethynyl)hex-3-en-1,5-diynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36Si4/c1-23(2,3)17-13-21(14-18-24(4,5)6)22(15-19-25(7,8)9)16-20-26(10,11)12/h1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEVHVGVPUAQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117743 | |

| Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55660-76-9 | |

| Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55660-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

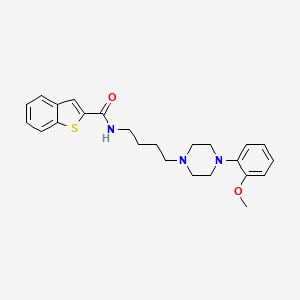

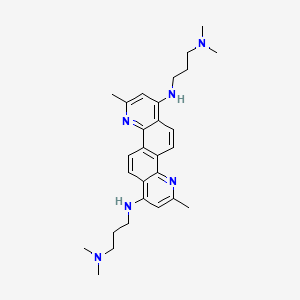

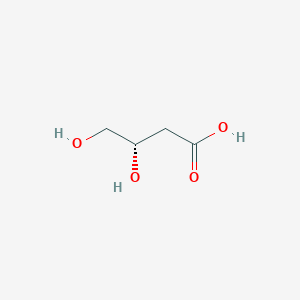

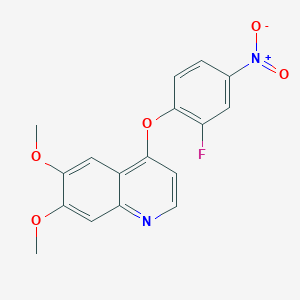

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)

![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)

![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3182327.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)